molecular formula C11H15Cl2O3P B3055329 3,4-Dichloro-alpha-toluenephosphonic acid diethyl ester CAS No. 63980-05-2

3,4-Dichloro-alpha-toluenephosphonic acid diethyl ester

Cat. No. B3055329
CAS RN: 63980-05-2
M. Wt: 297.11 g/mol
InChI Key: YLRGYDLFTIIAOG-UHFFFAOYSA-N
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Patent
US07081531B2

Procedure details

Triethylphosphite (4.28 ml) was added dropwise to 3,4-dichlorobenzylbromide (6.0 g, 25 mmol) at rt with stirring. After 1 ml of triethylphosphite was added, the mixture was heated to 80° C. until an exothermic reaction was started. The remaining phosphite was added at a rate sufficient to maintain the reflux. After the addition was completed, the mixture was heated to reflux for 1 h and allowed to cool. The crude product was distilled under vacuum at 155–158° C./1–2 torr to afford (3,4-dichlorobenzyl)-phosphonic acid diethyl ester (6.5 g).
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[Cl:20])[CH2:15]Br.P([O-])([O-])[O-]>>[CH2:9]([O:8][P:4]([CH2:15][C:14]1[CH:17]=[CH:18][C:19]([Cl:20])=[C:12]([Cl:11])[CH:13]=1)(=[O:3])[O:5][CH2:6][CH3:7])[CH3:10]

Inputs

Step One
Name
Quantity
4.28 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under vacuum at 155–158° C./1–2 torr

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.